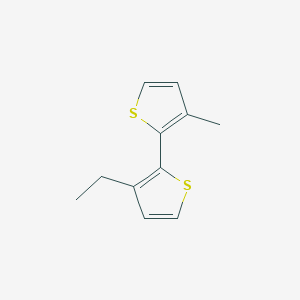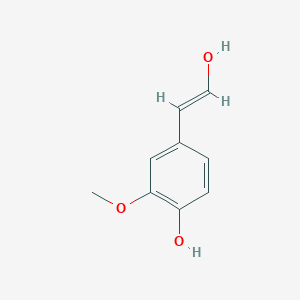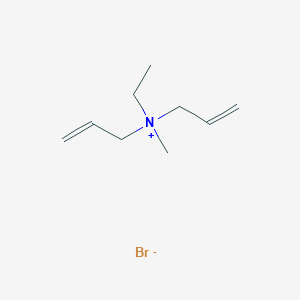
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of an allyl group, an ethyl group, and a methyl group attached to the nitrogen atom, along with a prop-2-en-1-aminium moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide typically involves the quaternization of N-allyl-N-ethyl-N-methylamine with a suitable alkylating agent, such as bromopropene. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous solutions of sodium chloride, sodium iodide, or sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium chloride, iodide, or hydroxide.
Wissenschaftliche Forschungsanwendungen
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Wirkmechanismus
The mechanism of action of N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide involves its interaction with cell membranes. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane disruption and ion transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Allyl-N-methylprop-2-en-1-aminium acetate
- N-Allyl-N,N-dimethylprop-2-en-1-aminium chloride
- N-Allyl-N-methyl-2-propen-1-amine
Uniqueness
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide is unique due to its specific combination of allyl, ethyl, and methyl groups, which confer distinct physicochemical properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane interaction.
Eigenschaften
Molekularformel |
C9H18BrN |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
ethyl-methyl-bis(prop-2-enyl)azanium;bromide |
InChI |
InChI=1S/C9H18N.BrH/c1-5-8-10(4,7-3)9-6-2;/h5-6H,1-2,7-9H2,3-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UPBRGPKUJFDRSK-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC=C)CC=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


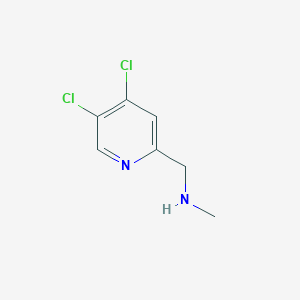
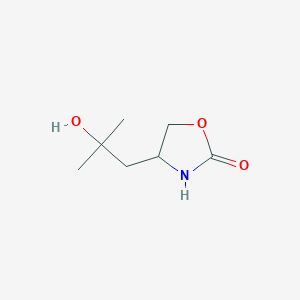
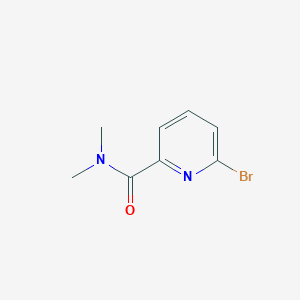

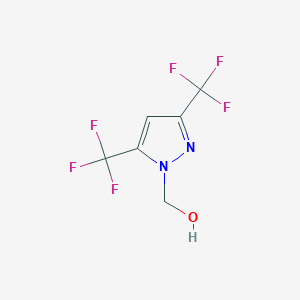

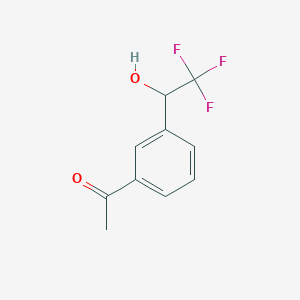
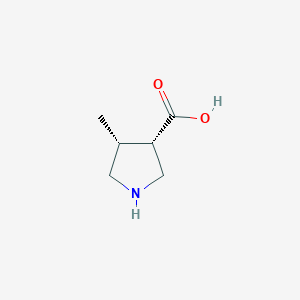
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
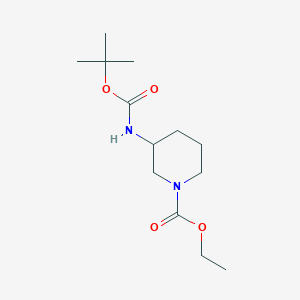
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
